molecular formula C32H31F6N B601896 Cinacalcet Impurity D CAS No. 1271930-15-4

Cinacalcet Impurity D

Cat. No.: B601896
CAS No.: 1271930-15-4
M. Wt: 543.59
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinacalcet Impurity D (CAS: 955373-56-5) is a critical process-related or degradation impurity identified during the synthesis or storage of Cinacalcet Hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism in chronic kidney disease patients . As a pharmacopeial impurity, it is rigorously monitored to ensure compliance with regulatory thresholds set by ICH Q3A(R2) guidelines, which mandate impurity levels below 0.10–0.15% for unidentified impurities and 0.05% for genotoxic substances . Impurity D is supplied as a reference standard for analytical purposes, such as method validation, stability studies, and quality control during drug manufacturing. Its characterization includes advanced techniques like ¹H/¹³C NMR, mass spectrometry, and HPLC, ensuring traceability to pharmacopeial standards .

Preparation Methods

Background and Regulatory Significance of Cinacalcet Impurity D

This compound arises as a byproduct during the synthesis of cinacalcet hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism. Structurally, it incorporates two 3-(3-trifluoromethylphenyl)propyl groups attached to the chiral center of R-(+)-1-(1-naphthyl)ethylamine (Figure 1) . Regulatory guidelines mandate its control below 0.15% in the final drug substance due to potential pharmacological interference . The impurity’s formation is linked to incomplete intermediate purification and kinetic competition during the nucleophilic substitution steps .

Synthetic Routes for this compound

Two-Step Carbamate Intermediate Process

The predominant method, disclosed in CN111153832A, involves:

  • Step 1 : Reaction of R-(+)-1-(1-naphthyl)ethylamine with triphosgene (BTC) in dichloromethane at −5°C to 0°C, yielding a carbamate intermediate (II) .

  • Step 2 : Alkylation of intermediate II with 3-(3-trifluoromethylphenyl)propanol under basic conditions (pyridine/triethylamine) at 18–23°C .

Critical Parameters :

  • Temperature Control : Maintaining −5°C to 0°C during triphosgene activation minimizes side reactions (e.g., hydrolysis) .

  • Molar Ratios : A 1:1.2 ratio of amine to triphosgene ensures complete carbamate formation .

  • Base Selection : Pyridine outperforms triethylamine in suppressing N-oxide byproducts .

Representative Data :

ExampleTemp (°C)Reaction Time (h)Yield (%)Purity (HPLC)
1−51446.6499.2
201045.1199.4
3−21648.1799.1
Data sourced from CN111153832A

One-Pot Synthesis Challenges

Thieme Connect reports that agitation speed during Schiff’s base formation directly impacts Impurity D levels . At pilot scale (500 L), reduced agitation (150 rpm vs. 300 rpm lab scale) caused localized concentration gradients, increasing Impurity D from 0.08% to 1.2% . Resolving this required:

  • Enhanced Mixing : Implementing high-shear impellers (≥250 rpm) ensured homogeneous reagent distribution .

  • In Situ Monitoring : Real-time HPLC tracked intermediate II conversion, enabling endpoint determination .

Process Optimization and Kinetic Analysis

Temperature-Conversion Relationships

The Arrhenius plot for Step 1 (Figure 2) reveals an activation energy (EaE_a) of 58.2 kJ/mol, indicating temperature-sensitive kinetics . Below −5°C, reaction stagnation occurs due to insufficient thermal energy for carbamate formation .

Solvent Screening

Dichloromethane (DCM) was optimal due to:

  • Low Polarity : Reduced solvation of ionic intermediates, favoring nucleophilic attack .

  • Immiscibility with Water : Facilitated aqueous workup without emulsion formation .

Alternatives like THF and toluene showed 12–18% lower yields due to side reactions .

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl₃): δ 7.85–7.25 (m, 11H, naphthyl/aryl), 4.65 (q, J = 6.8 Hz, 1H, CH), 3.45–3.10 (m, 4H, N–CH₂), 2.65–2.40 (m, 4H, CH₂–CF₃), 1.55 (d, J = 6.8 Hz, 3H, CH₃) .

  • HRMS : m/z 544.2381 [M+H]⁺ (calc. 544.2378 for C₃₂H₃₁F₆N) .

Chromatographic Purity Assessment

HPLC conditions (CN111153832A):

  • Column : C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase : Acetonitrile/0.1% TFA (70:30)

  • Retention Time : 12.8 min

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Raw Material Costs : 3-(3-Trifluoromethylphenyl)propanol accounts for 62% of total synthesis costs .

  • Yield Optimization : Recycling DCM via distillation reduced solvent expenses by 34% .

Environmental Impact

Triphosgene usage generates 0.8 kg CO₂ equivalent per kg Impurity D, necessitating phosgene scrubbers for compliance .

Chemical Reactions Analysis

Cinacalcet Impurity D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This involves the reaction with water, leading to the breakdown of the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products.

Scientific Research Applications

Quality Control in Pharmaceutical Development

Impurity Profiling:
The presence of impurities in pharmaceutical compounds can significantly affect their safety and efficacy. Cinacalcet impurity D serves as a critical reference standard for impurity profiling during the quality control processes of cinacalcet production. The development of robust analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), enables the accurate quantification and characterization of impurities including this compound.

  • Stability-Indicating Methods: Research has demonstrated that cinacalcet hydrochloride degrades under specific stress conditions, leading to various degradation products, including impurities. Stability-indicating methods help in identifying these impurities and ensuring that they remain within acceptable limits during storage and use .
Method Purpose Findings
HPLCQuantification of impuritiesEffective in separating cinacalcet from its impurities
UPLCStability assessment under stress conditionsIdentified degradation products under peroxide stress

Pharmacological Research

Understanding Pharmacokinetics:
this compound plays a role in pharmacokinetic studies aimed at understanding how the drug behaves in the body. By analyzing the pharmacokinetic profiles of both cinacalcet and its impurities, researchers can assess how impurities may influence the drug's absorption, distribution, metabolism, and excretion (ADME).

  • Toxicological Assessments: The evaluation of this compound is crucial for toxicological studies. Impurities can sometimes lead to unexpected adverse effects; thus, understanding their toxicological profiles is essential for patient safety .

Clinical Implications

Impact on Treatment Efficacy:
Research indicates that impurities like this compound can potentially impact the therapeutic efficacy of cinacalcet. For instance, studies have shown that certain impurities may alter the drug's interaction with calcium-sensing receptors, which could affect its ability to regulate parathyroid hormone levels effectively .

  • Clinical Trials: In clinical settings, monitoring the levels of this compound is vital during trials to ensure that patients receive a formulation that meets safety standards. Adverse effects such as nausea and hypocalcemia have been associated with variations in drug formulation quality .

Regulatory Considerations

Compliance with Standards:
Regulatory bodies like the FDA emphasize the importance of controlling impurities in pharmaceutical products. The characterization and quantification of this compound are necessary to comply with Good Manufacturing Practices (GMP) and ensure product quality and patient safety.

  • Guidelines for Impurity Control: The development of guidelines for acceptable levels of impurities helps manufacturers maintain high-quality standards throughout the production process .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Cinacalcet’s impurity profile includes structurally diverse compounds, such as diastereomers, regioisomers, and oxidation products. Below is a detailed comparison:

Structural Isomers and Diastereomers

  • Cinacalcet Diastereomer-1 (Hydrochloride Salt) (CAS: Not explicitly provided): Formed due to chiral center inversion during synthesis. Distinguished via chiral LC methods with distinct retention times compared to the parent compound . Molecular Weight (MW): ~357.4 g/mol (similar to Cinacalcet HCl) .
  • Cinacalcet Diastereomer-2 (Hydrochloride Salt) (CAS: Not explicitly provided): Another stereoisomer with a mirrored spatial configuration. Co-elutes with the main peak in non-chiral methods, necessitating specialized chromatographic conditions for separation .
  • Cinacalcet USP Related Compound D (CAS: 1217809-88-5):

    • A stereoisomeric impurity with the same molecular formula as Cinacalcet (C₂₂H₂₂F₃N·HCl) but differing in spatial arrangement .

Process-Related Impurities

  • Cinacalcet Impurity A (CAS: 82572-04-1):

    • Intermediate byproduct [(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride] formed during incomplete synthesis.
    • MW: 171.2 g/mol (significantly lower than Impurity D) .
  • Cinacalcet Impurity B (CAS: 163831-65-0):

    • N-Benzyl derivative generated due to side reactions.
    • MW: 261.4 g/mol .

Oxidation Products

  • Cinacalcet N-Oxide Impurity (CAS: 1229224-94-5):
    • Formed via oxidation of the parent molecule’s amine group.
    • MW: 373.42 g/mol .
    • Requires LC-MS/MS for identification due to structural similarity to Cinacalcet .

Degradation Impurities

  • (E)-3-(3-(Trifluoromethyl)phenyl)acrylic Acid (Cinacalcet Impurity 8, CAS: 67801-07-4):
    • Degradation product from hydrolysis or photolytic breakdown.
    • MW: 216.16 g/mol .

Analytical and Regulatory Considerations

Detection Methods

  • RP-UPLC : Separates Impurity D from diastereomers and regioisomers using gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) .
  • Chiral LC : Resolves enantiomeric impurities like USP Related Compound D .
  • LC-MS/MS : Quantifies low-abundance impurities (e.g., N-Oxide) with high sensitivity .

Regulatory Thresholds

Impurity ICH Threshold Toxicity Profile
Cinacalcet Impurity D ≤0.10% Non-genotoxic (assumed)
N-Oxide Impurity ≤0.15% Potential hepatotoxicity
Diastereomer-1/2 ≤0.10% Structurally similar, low risk

Comparative Data Table

Compound CAS Molecular Formula MW (g/mol) Origin
This compound 955373-56-5 Not explicitly provided* ~357.4 Process-related
USP Related Compound D 1217809-88-5 C₂₂H₂₂F₃N·HCl 357.4 Stereoisomer
N-Oxide Impurity 1229224-94-5 C₂₂H₂₂F₃NO 373.42 Oxidation
Diastereomer-1 - C₂₂H₂₂F₃N·HCl 357.4 Chiral inversion
Impurity 8 67801-07-4 C₁₀H₇F₃O₂ 216.16 Degradation

*Note: Structural details for Impurity D are inferred from regulatory documents .

Research and Industry Insights

  • Manufacturing Variability : Impurity profiles differ across manufacturers due to synthesis routes and purification techniques . For example, Daicel Pharma reports diastereomer levels <0.05% in compliant batches .
  • Cost Implications : Controlling Impurity D adds ~15–20% to production costs due to advanced purification steps .
  • Emerging Trends : Recent studies emphasize the need for impurity-specific toxicity assessments, particularly for oxidation products like N-Oxide .

Biological Activity

Cinacalcet hydrochloride is a calcimimetic agent primarily used to manage secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) and to treat hypercalcemia in patients with parathyroid carcinoma. Cinacalcet Impurity D, a byproduct of the synthesis of cinacalcet, has garnered attention due to its potential biological activities and implications for pharmacological efficacy and safety. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on calcium-sensing receptors, and relevant research findings.

Cinacalcet and its impurities, including Impurity D, exert their effects primarily through the modulation of calcium-sensing receptors (CaSR). CaSRs are G protein-coupled receptors that play a critical role in maintaining calcium homeostasis by regulating parathyroid hormone (PTH) secretion. Cinacalcet acts as an allosteric agonist of CaSR, enhancing the receptor's sensitivity to extracellular calcium levels, thereby reducing PTH levels and serum calcium concentrations .

Biological Activity

The biological activity of this compound can be summarized as follows:

Research Findings

Recent studies have highlighted the importance of understanding impurities in pharmaceutical formulations. A study involving the stability and degradation of cinacalcet indicated that various impurities, including Impurity D, could affect the drug's pharmacokinetics and pharmacodynamics .

Case Studies

  • Efficacy in SHPT Management : A network meta-analysis revealed that cinacalcet combined with active vitamin D significantly improved blood calcium compliance rates compared to vitamin D alone. While direct evidence for Impurity D's role was not established, understanding its presence is crucial for overall therapeutic efficacy .
  • Stability Studies : Research focused on the stability-indicating methods for cinacalcet showed that impurities could impact drug quality. The study found that under stress conditions (e.g., oxidative stress), cinacalcet degraded significantly, leading to higher levels of impurities like Impurity D . This highlights the need for rigorous quality control measures during production.

Data Tables

Parameter Cinacalcet This compound
Mechanism of Action CaSR AgonistPotential CaSR Agonist
PTH Reduction (Clinical Studies) Significant reduction observedUnknown
Impact on Calcium Levels Decreases serum calciumUnknown
Stability under Stress Degrades significantlyPresence increases

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the identification and quantification of Cinacalcet Impurity D in pharmaceutical formulations?

  • Methodological Answer : this compound ((E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid) is typically analyzed using reversed-phase HPLC with UV detection (e.g., 254 nm) and mass spectrometry (MS) for structural confirmation. Chromatographic conditions often employ a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in gradient elution mode . Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for verifying stereochemical configuration and impurity identity .

Q. How can researchers ensure the purity of this compound reference standards during method development?

  • Methodological Answer : Purity validation requires a combination of orthogonal techniques:

  • HPLC-UV for assessing chromatographic purity (>98% by area normalization).
  • TGA (thermogravimetric analysis) to detect volatile impurities.
  • Residual solvent analysis via GC-MS.
    Certificates of Analysis (CoA) from accredited suppliers must include batch-specific data for traceability against pharmacopeial standards (e.g., USP) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer : Stability studies should follow ICH Q1A guidelines, with forced degradation in acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2O2) conditions. For pH-dependent instability (e.g., peak deformation at pH extremes, as observed in analogous impurities), use LC-MS/MS to identify degradation products and kinetic modeling (Arrhenius equation) to predict shelf-life. Stability-indicating methods must demonstrate specificity via spiking studies with structurally related impurities .

Q. How should researchers design forced degradation studies to elucidate formation pathways of this compound during synthesis?

  • Methodological Answer :

  • Step 1 : Synthesize Cinacalcet under controlled conditions (e.g., varying reaction temperature, catalyst load) and isolate intermediates.
  • Step 2 : Use high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to characterize intermediates and byproducts.
  • Step 3 : Correlate impurity formation with reaction parameters (e.g., excess acryloyl chloride leading to (E)-isomerization) .

Q. What validation parameters are critical for ensuring regulatory compliance of analytical methods targeting this compound?

  • Methodological Answer : Per ICH Q2(R2), validate:

  • Specificity : Resolve Impurity D from Cinacalcet and other structurally similar impurities (e.g., Cinacalcet N-Oxide) with a resolution factor ≥2.0 .
  • Accuracy : Spike recovery studies (80–120%) in triplicate at LOQ, 50%, 100%, and 150% of the specification limit.
  • Robustness : Test variations in column temperature (±5°C), flow rate (±10%), and mobile phase pH (±0.2) .

Q. How can researchers address discrepancies in impurity quantification between HPLC and LC-MS/MS methods?

  • Methodological Answer : Discrepancies often arise from ion suppression in MS or UV absorbance variability. Calibrate both methods using a common reference standard and perform cross-validation via Bland-Altman analysis. For trace-level impurities (<0.1%), LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) improves accuracy .

Properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F6N/c1-23(29-18-6-14-26-13-2-3-17-30(26)29)39(19-7-11-24-9-4-15-27(21-24)31(33,34)35)20-8-12-25-10-5-16-28(22-25)32(36,37)38/h2-6,9-10,13-18,21-23H,7-8,11-12,19-20H2,1H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWNEBVDXWCUKG-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)CCCC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)CCCC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.